Crystal Structure and Hydrogen-Bonding Network: Dihydrate vs. Monohydrate
The dihydrate (C8H6N2O2·2H2O) adopts a three-dimensional hydrogen-bonded network via N—H⋯O and O—H⋯O interactions, whereas the monohydrate (C8H6N2O2·H2O) forms only a two-dimensional network [1]. Unit cell parameters for the dihydrate are a = 6.8503 Å, b = 7.3679 Å, c = 18.939 Å, β = 109.728°, V = 899.8 ų [1], compared to monohydrate values of a = 7.282 Å, b = 9.913 Å, c = 12.221 Å, β = 99.18°, V = 871.0 ų [2].
| Evidence Dimension | Crystal lattice parameters and hydrogen-bond dimensionality |
|---|---|
| Target Compound Data | a = 6.8503 Å, b = 7.3679 Å, c = 18.939 Å, β = 109.728°, V = 899.8 ų; 3D hydrogen-bond network |
| Comparator Or Baseline | 1H-Benzimidazole-2-carboxylic acid monohydrate: a = 7.282 Å, b = 9.913 Å, c = 12.221 Å, β = 99.18°, V = 871.0 ų; 2D hydrogen-bond network |
| Quantified Difference | Volume difference: +28.8 ų (3.3% larger); distinct hydrogen-bond topology |
| Conditions | Single-crystal X-ray diffraction at 298 K (dihydrate) and 100 K (monohydrate) |
Why This Matters
The distinct 3D hydrogen-bonding network of the dihydrate directly impacts its stability, solubility, and suitability as a precursor for coordination polymers and supramolecular assemblies, making it the preferred form for crystallographic and materials chemistry applications.
- [1] Acta Crystallographica Section E. (2011). 1H-Benzimidazol-3-ium-2-carboxylate dihydrate. 67(Pt 6), o1399. DOI: 10.1107/S1600536811017399. View Source
- [2] Krawczyk, M. S., et al. (2005). 1H-Benzimidazole-2-carboxylic acid monohydrate. Acta Crystallographica Section E, 61(11), o3642-o3644. DOI: 10.1107/S1600536805031666. View Source
